Non-3-enyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

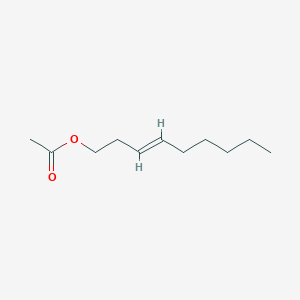

Non-3-enyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Non-3-enyl acetate undergoes hydrolysis in aqueous environments, yielding non-3-en-1-ol and acetic acid under acidic or basic conditions . The reaction mechanism involves nucleophilic attack on the ester carbonyl group:

CH3COO CH2 2CH CH CH2 5CH3+H2O→CH3COOH+HO CH2 2CH CH CH2 5CH3

Key Factors Influencing Hydrolysis:

-

pH : Alkaline conditions accelerate saponification, while acidic conditions favor slower ester cleavage.

-

Temperature : Elevated temperatures increase reaction rates.

Transesterification

The ester group reacts with alcohols in the presence of catalysts (e.g., acids, bases, or lipases) to form new esters. For example, with ethanol:

CH3COO CH2 2CH CH CH2 5CH3+CH3CH2OH→CH3CH2OCO CH2 2CH CH CH2 5CH3+CH3COOH

This reaction is critical in fragrance and flavor industries for modifying scent profiles . Enzymatic transesterification using lipases (e.g., Novozym 435) offers higher specificity .

Ozonolysis of the Double Bond

The C3–C4 double bond reacts with ozone (O₃), forming ozonides that decompose to aldehydes or ketones. For this compound:

CH3COO CH2 2CH CH CH2 5CH3+O3→CH3COO CH2 2CHO+OHC CH2 5CH3

Kinetic Data:

| Reaction Site | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R) |

|---|---|---|

| C3–C4 Double Bond | 2.1×10−17 | 890 K |

Estimated using structure–activity relationship (SAR) models for unsaturated esters .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes via retro-ene reactions, producing acetic acid and alkenes (e.g., non-3-ene) . This parallels the decomposition of glycerol acetates under e-cigarette heating conditions .

Oxidation Reactions

The double bond undergoes epoxidation with peracids (e.g., peracetic acid), forming 3,4-epoxynonyl acetate . For example:

CH3COO CH2 2CH CH CH2 5CH3+CH3COOOH→CH3COO CH2 2CH O CH CH2 5CH3+CH3COOH

Comparative Reactivity Table

Mechanistic Insights

-

Ester Group Reactivity : Governed by electron-withdrawing effects of the carbonyl group, enhancing susceptibility to nucleophilic attack .

-

Double Bond Orientation : The (E)-isomer shows slightly higher stability and slower ozonolysis rates compared to (Z)-isomers .

This compound’s versatility in hydrolysis, transesterification, and oxidation reactions makes it valuable in organic synthesis and industrial applications. Its reactivity profile aligns with SAR predictions for unsaturated esters, though experimental validation under varied conditions remains an area for further study.

Propiedades

Número CAS |

13049-89-3 |

|---|---|

Fórmula molecular |

C11H20O2 |

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

[(E)-non-3-enyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |

Clave InChI |

LRQNQAVSERJKNU-BQYQJAHWSA-N |

SMILES |

CCCCCC=CCCOC(=O)C |

SMILES isomérico |

CCCCC/C=C/CCOC(=O)C |

SMILES canónico |

CCCCCC=CCCOC(=O)C |

Key on ui other cas no. |

36809-53-7 |

Sinónimos |

Acetic acid (E)-3-nonenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.